(2-Naphthalenylmethyl)magnesium bromide

Catalog No.
S9073426
CAS No.
M.F
C11H9BrMg
M. Wt
245.40 g/mol
Availability
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(2-Naphthalenylmethyl)magnesium bromide

Product Name

(2-Naphthalenylmethyl)magnesium bromide

IUPAC Name

magnesium;2-methanidylnaphthalene;bromide

Molecular Formula

C11H9BrMg

Molecular Weight

245.40 g/mol

InChI

InChI=1S/C11H9.BrH.Mg/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1

InChI Key

WJAIRYUHQJZSFA-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC2=CC=CC=C2C=C1.[Mg+2].[Br-]

Traditional synthesis of (2-Naphthalenylmethyl)magnesium bromide follows the foundational Grignard reaction principles. The process involves reacting 2-(bromomethyl)naphthalene with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert conditions. A flame-dried reactor equipped with a reflux condenser, dropping funnel, and nitrogen/argon purge is essential to exclude moisture and oxygen. Magnesium turnings (1.1–1.2 equivalents) are activated via mechanical abrasion or iodine initiation, followed by dropwise addition of the aryl bromide. The exothermic reaction typically completes within 1–3 hours, yielding the organomagnesium compound as a colloidal suspension.

A critical challenge in traditional methods is the solubility of 2-(bromomethyl)naphthalene. Solid substrates often require prolonged reaction times or elevated temperatures, which risk side reactions. For example, mechanochemical studies have shown that conventional solution-based protocols fail for poorly soluble aryl halides, necessitating alternative approaches.

Electronic Structure and Charge Distribution Analysis

The nucleophilic character of (2-naphthalenylmethyl)magnesium bromide originates from the polarized carbon-magnesium bond, where the carbon atom bears a partial negative charge ($$ \delta^- $$) and magnesium carries a partial positive charge ($$ \delta^+ $$) [1] [2]. Density functional theory (DFT) calculations reveal that the naphthalene moiety induces resonance effects, delocalizing electron density across its aromatic system. This delocalization stabilizes the nucleophilic carbon but slightly reduces its charge density compared to simpler alkyl Grignard reagents (e.g., methylmagnesium bromide) [3].

A comparative analysis of charge distribution is shown below:

CompoundCharge on Nucleophilic Carbon ($$ \delta^- $$)
Methylmagnesium bromide-0.72
(2-Naphthalenylmethyl)MgBr-0.68

The diminished negative charge in the naphthalene derivative arises from conjugation with the aromatic ring, which withdraws electron density via inductive effects [3]. Nonetheless, the reagent remains sufficiently nucleophilic to attack electrophilic centers, such as carbonyl carbons in aldehydes or ketones [1].

Transition State Modeling in Carbon-Carbon Bond Formation

Transition state geometries for reactions involving (2-naphthalenylmethyl)magnesium bromide demonstrate distinct stereoelectronic constraints. During nucleophilic addition to carbonyl groups, the magnesium ion coordinates with the carbonyl oxygen, polarizing the $$ \text{C=O} $$ bond and facilitating backside attack by the naphthalenylmethyl carbon [1] [2]. Computational models (e.g., MP2/6-311+G(d,p)) indicate that the transition state adopts a tetrahedral geometry, with bond angles deviating by approximately 15° from idealized sp³ hybridization due to steric interactions [4].

Key parameters from transition state calculations:

  • Bond Length (C–Mg): 2.18 Å
  • C–O Distance (Carbonyl): 1.32 Å → 1.45 Å (transition state)
  • Activation Energy ($$ E_a $$): 28.5 kJ/mol (in tetrahydrofuran) [4]

The naphthalene ring’s planar structure introduces minimal torsional strain during this step, allowing the reaction to proceed with moderate activation energy. However, solvent effects significantly influence kinetics; polar aprotic solvents like tetrahydrofuran stabilize the transition state by solvating the magnesium ion [4] [5].

Steric Effects of Naphthalene Substituent on Reaction Trajectories

The bulky naphthalene group imposes steric hindrance, altering reaction pathways compared to linear alkyl Grignard reagents. In ketone additions, the naphthalene ring forces the nucleophilic carbon to approach the carbonyl group at a skewed angle ($$ \sim 120^\circ $$), favoring less crowded transition states. This contrasts with methylmagnesium bromide, which attacks carbonyls linearly ($$ 180^\circ $$) [4].

Comparative steric parameters:

Parameter(2-Naphthalenylmethyl)MgBrMethylMgBr
Effective Van der Waals Radius (Å)3.22.0
Preferred Attack Angle120°180°

The steric bulk also limits reactivity toward highly hindered electrophiles. For example, reactions with tert-butyl ketones proceed at 40% slower rates than those with cyclohexanone, underscoring the substituent’s spatial demands [5]. Nonetheless, the naphthalene group enhances stability against side reactions (e.g., proton transfer) by shielding the magnesium center [3].

The organometallic compound (2-Naphthalenylmethyl)magnesium bromide represents a valuable synthetic reagent for the construction of extended polycyclic aromatic hydrocarbons. This Grignard reagent, with molecular formula C₁₁H₉BrMg and CAS number 127543-80-0, serves as a nucleophilic carbon source that enables the formation of carbon-carbon bonds essential for PAH synthesis [1] [2].

Directed C-H Functionalization Strategies

Directed C-H functionalization has emerged as a powerful methodology for the selective modification of aromatic systems, including naphthalene derivatives. The use of (2-Naphthalenylmethyl)magnesium bromide in these transformations leverages the nucleophilic character of the organometallic carbon to achieve regioselective functionalization of aromatic substrates [3] [4].

The mechanistic framework for directed C-H functionalization involves the coordination of metal catalysts to directing groups positioned ortho to the target C-H bond. Palladium-catalyzed systems have demonstrated exceptional utility in this context, enabling the selective activation of aromatic C-H bonds through cyclometalation processes [5] [6]. The tertiary phosphine group in certain substrates has been shown to play dual roles, assisting both the introduction of ruthenium-carbon bonds and the activation of δ-bonds through electron-donating phosphorus-ruthenium-carbon interactions [7].

Recent advances in naphthalene C-H functionalization have focused on the development of regioselective oxygenation and halogenation reactions. Using palladium as a catalyst, researchers have achieved selective functionalization at the peri position of 1-carbonylnaphthalenes, with the carbonyl group serving as a directing group [3]. This approach offers complementary reactivity to traditional electrophilic aromatic substitution patterns.

The directed ortho metalation (DoM) strategy has proven particularly effective for naphthalene substrates. Sequential lithium tetramethylpiperidide (LiTMP) metalation followed by electrophile quenching provides regioselective access to 2,3-di- and 1,2,3-trisubstituted naphthalenes [8] [9]. This methodology demonstrates full regioselectivity and can be extended through Suzuki-Miyaura cross-coupling reactions to generate more complex aromatic systems.

Rhodium-catalyzed three-component protocols have enabled the modular synthesis of multifunctional naphthalenes through remote C-H functionalization. These transformations utilize tertiary phosphines as auxiliary groups to achieve three-component reactions with naphthalenes, olefins, and alkyl bromides [7]. The versatility of this approach allows for the incorporation of diverse functional groups while maintaining excellent regioselectivity.

Cascade Annulation Reactions for Extended π-Systems

Cascade annulation reactions represent a highly efficient approach for constructing extended π-conjugated systems from simpler aromatic precursors. The synthetic utility of (2-Naphthalenylmethyl)magnesium bromide in these transformations stems from its ability to participate in sequential bond-forming processes that generate multiple rings in a single operation [10] [11].

The development of cascade methodologies has been driven by the need for rapid and site-selective extension of π-electron systems. Transition metal-catalyzed C-H activation has emerged as an ideal methodology for preparing organic materials with extended π-systems, offering step economy and reduced chemical waste compared to traditional approaches [11] [12].

Single-electron oxidation strategies have proven particularly effective for cascade PAH synthesis. The use of copper chloride/tert-butyl perbenzoate or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidation systems enables the selective oxidation of alkene moieties, triggering spirocyclization and subsequent 1,2-aryl migration processes [10]. These tandem transformations can generate up to four rings with complete stereocontrol under operationally simple conditions.

Rhodium-catalyzed cascade reactions have demonstrated exceptional utility in constructing polycyclic aromatic systems. The [2+2+2] cycloaddition of alkynes with boronic acids provides access to substituted tetraphenylnaphthalenes, which can undergo further cyclodehydrogenation to generate fully conjugated PAH structures [13]. This electrooxidative approach offers remarkable functional group tolerance and chemoselectivity.

Palladium-catalyzed [3+3] annulation represents another powerful strategy for PAH construction. The cross-coupling of dibromonaphthalenes with PAH boronic esters under optimized conditions enables the synthesis of perylene derivatives and other extended aromatic systems [14]. This methodology demonstrates broad substrate scope and can be applied to both planar and curved aromatic substrates.

The radical alkyne peri-annulation approach offers a complementary strategy for PAH π-extension. Double radical peri-annulations can converge at polycyclic cores to yield expanded difunctionalized PAH systems [15]. The use of traceless directing groups ensures regioselective tin-radical attack at triple bonds, enabling the controlled formation of extended aromatic frameworks.

Heteroatom Incorporation via Cross-Coupling Processes

The incorporation of heteroatoms into polycyclic aromatic hydrocarbon frameworks represents a critical strategy for modulating electronic properties and expanding the functional utility of these materials. (2-Naphthalenylmethyl)magnesium bromide serves as a versatile coupling partner in cross-coupling reactions that enable the systematic introduction of nitrogen, oxygen, and sulfur heteroatoms into PAH structures [16] [17].

Transition metal-catalyzed cross-coupling reactions have emerged as the predominant method for heteroatom incorporation in PAH synthesis. Palladium catalysts demonstrate exceptional versatility in facilitating C-C coupling, C-H activation, and annulation processes that allow for the controlled assembly of extended π-conjugated systems [17]. The incorporation of heteroatoms through these processes not only modifies electronic properties but also introduces sites for further functionalization.

The cyclic alkyne approach to heteroatom-containing PAHs utilizes the controlled generation of transient heterocyclic alkynes and arynes. These strained intermediates undergo in situ trapping with oxadiazinones through sequential pericyclic reactions, including two Diels-Alder/retro-Diels-Alder sequences [16] [18]. This methodology enables the assembly of four new carbon-carbon bonds in a single operation while introducing nitrogen heteroatoms into the aromatic framework.

Iron-catalyzed C-N coupling reactions have gained prominence as sustainable alternatives to palladium-based systems. The use of polycyclic aromatic hydrocarbons as redox mediators enables efficient iron-catalyzed coupling of aryl halides with carbazole and aryl amine amides [19]. The proposed mechanism involves iron(II) species undergoing single-electron transfer via PAH intermediates, promoting the activation of aryl halides and generation of reactive intermediates.

Boron-nitrogen incorporation strategies have received significant attention due to their potential for creating materials with tunable electronic properties. The precise positioning of boron and nitrogen heteroatoms in PAH frameworks enables systematic modification of energy levels and charge transport properties [20]. Metal-free alkyne annulation approaches have been developed for the π-extension of boron-doped PAHs, providing access to structurally constrained systems with deep LUMO energy levels [21].

The synthesis of heteroatom-containing rubicenes, angular-benzothiophenes, and indenothiophenes demonstrates the versatility of cross-coupling approaches for PAH functionalization. These synthetic routes typically involve polysubstituted olefin formation followed by cyclization, enabling the systematic incorporation of sulfur heteroatoms into extended aromatic systems [22].

Nitrogen-containing PAH systems have been accessed through specialized synthetic strategies that leverage the reactivity of nitrogen heterocycles. The formation of nitrogen-containing bowl-shaped PAHs through transition metal-catalyzed processes provides access to materials with unique supramolecular assembly properties [23]. These systems demonstrate enhanced π-stacking interactions and modified electronic properties compared to their all-carbon analogues.

The integration of multiple heteroatoms into PAH frameworks requires careful consideration of electronic effects and steric interactions. Computational studies using density functional theory have provided insights into the optimal positioning of heteroatoms for achieving desired electronic properties while maintaining structural stability [17]. These theoretical frameworks guide the rational design of synthetic strategies for complex heteroatom-containing PAH systems.

Recent advances in heteroatom incorporation have focused on developing sustainable and scalable synthetic methodologies. The use of earth-abundant transition metals such as copper, iron, and cobalt in place of precious metals represents a significant advancement in terms of cost-effectiveness and environmental sustainability [17]. These catalytic systems maintain high efficiency while reducing the environmental impact of PAH synthesis.

Hydrogen Bond Acceptor Count

2

Exact Mass

243.97380 g/mol

Monoisotopic Mass

243.97380 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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